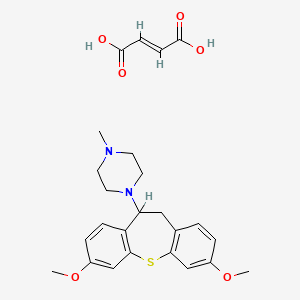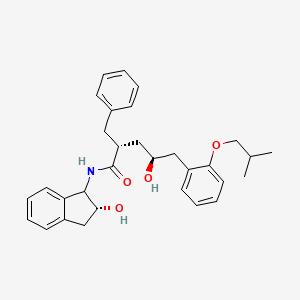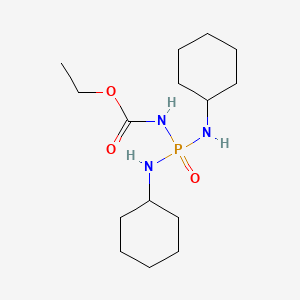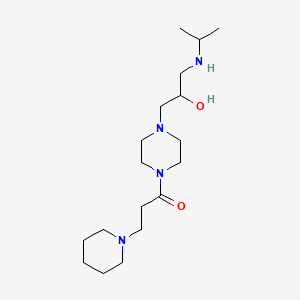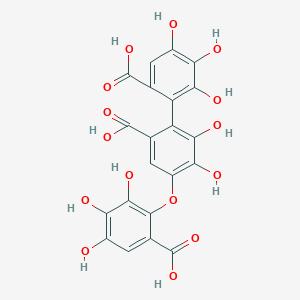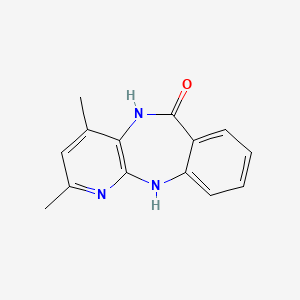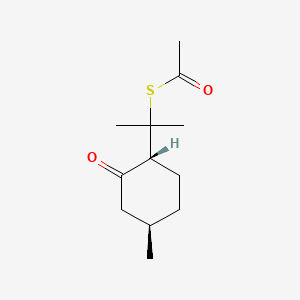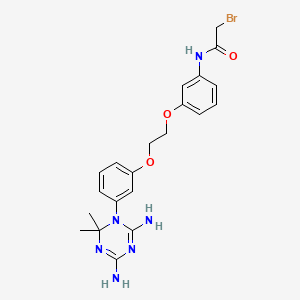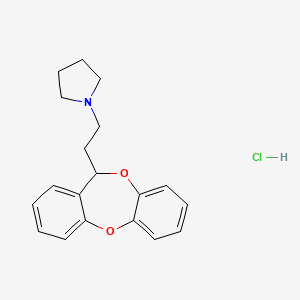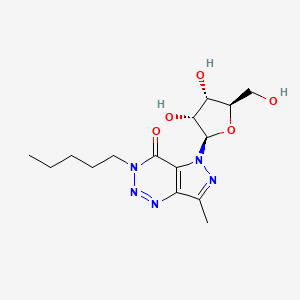
7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one is a complex organic compound that belongs to the class of pyrazolo-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and ribofuranosyl compounds. The key steps may involve:
Condensation reactions: Combining pyrazole derivatives with ribofuranosyl compounds under acidic or basic conditions.
Cyclization reactions: Forming the triazine ring through intramolecular cyclization.
Functional group modifications: Introducing the methyl and pentyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalyst selection: Using efficient catalysts to increase reaction yields.
Reaction optimization: Adjusting temperature, pressure, and solvent conditions to maximize product formation.
Purification processes: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one involves its interaction with molecular targets and pathways within biological systems. This may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor binding: The compound may bind to receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound may interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(4,3-d)-1,2,3-triazine derivatives: Compounds with similar core structures but different substituents.
Ribofuranosyl derivatives: Compounds with ribofuranosyl groups attached to different heterocyclic cores.
Uniqueness
7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
138787-13-0 |
|---|---|
Molecular Formula |
C15H23N5O5 |
Molecular Weight |
353.37 g/mol |
IUPAC Name |
5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3-pentylpyrazolo[4,3-d]triazin-4-one |
InChI |
InChI=1S/C15H23N5O5/c1-3-4-5-6-19-14(24)11-10(16-18-19)8(2)17-20(11)15-13(23)12(22)9(7-21)25-15/h9,12-13,15,21-23H,3-7H2,1-2H3/t9-,12-,13-,15-/m1/s1 |
InChI Key |
MUQBKLXSDRHXDI-QGMIFYJMSA-N |
Isomeric SMILES |
CCCCCN1C(=O)C2=C(C(=NN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C)N=N1 |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C(=NN2C3C(C(C(O3)CO)O)O)C)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


